

Application Notes: Utilizing ATTO 425 Azide for Enhanced Flow Cytometry Analysis

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Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738

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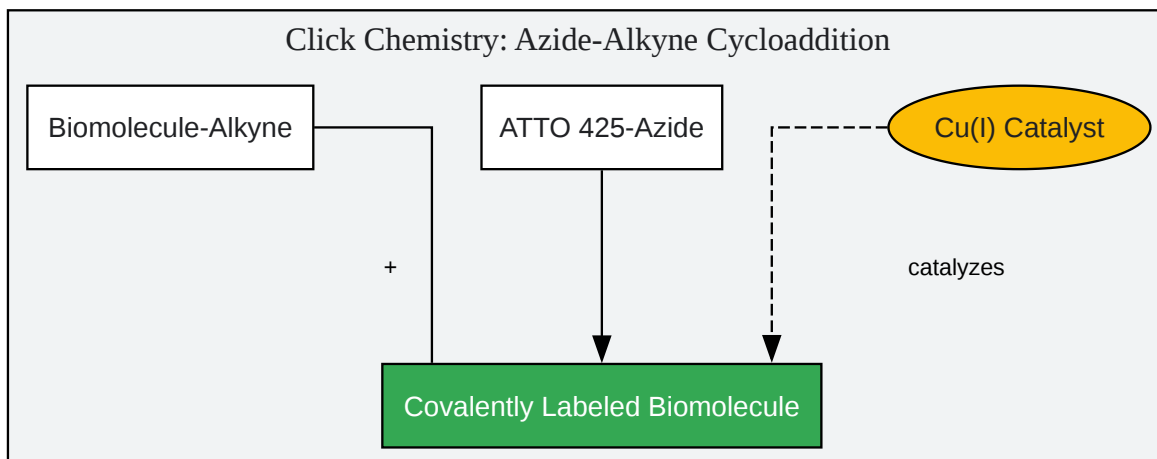
Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 425 is a fluorescent label belonging to the ATTO series of dyes, known for their exceptional photostability and brightness. The azide-modified version, **ATTO 425 azide**, serves as a powerful tool for bio-conjugation via copper-catalyzed or copper-free click chemistry. This allows for the precise and efficient labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans. In flow cytometry, **ATTO 425 azide** is particularly valuable for detecting cell proliferation (e.g., EdU incorporation), visualizing specific cellular components, and tracking metabolic activity. Its excitation and emission properties in the violet-blue range make it compatible with common laser lines and suitable for multicolor panel design.

Core Principles: Click Chemistry

The primary application of **ATTO 425 azide** relies on the bio-orthogonal reaction known as click chemistry. This involves the reaction between an azide (on the ATTO 425 dye) and a terminal alkyne (incorporated into a biomolecule of interest). This cycloaddition reaction is highly specific and efficient, occurring readily under biological conditions without interfering with native cellular processes. The result is a stable triazole linkage that covalently attaches the fluorescent dye to the target molecule.



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Caption: The copper(I)-catalyzed click reaction between an alkyne-modified biomolecule and **ATTO 425 azide**.

Data Presentation

Spectroscopic and Photophysical Properties of ATTO 425

Property	Value
Excitation Maximum (λ_{ex})	439 nm
Emission Maximum (λ_{em})	485 nm
Molar Extinction Coefficient (ϵ)	45,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	0.90
Molecular Weight (MW)	663 g/mol
Recommended Laser Line	405 nm (Violet)
Recommended Emission Filter	485/20 BP or similar

Example Flow Cytometry Panel for Cell Proliferation

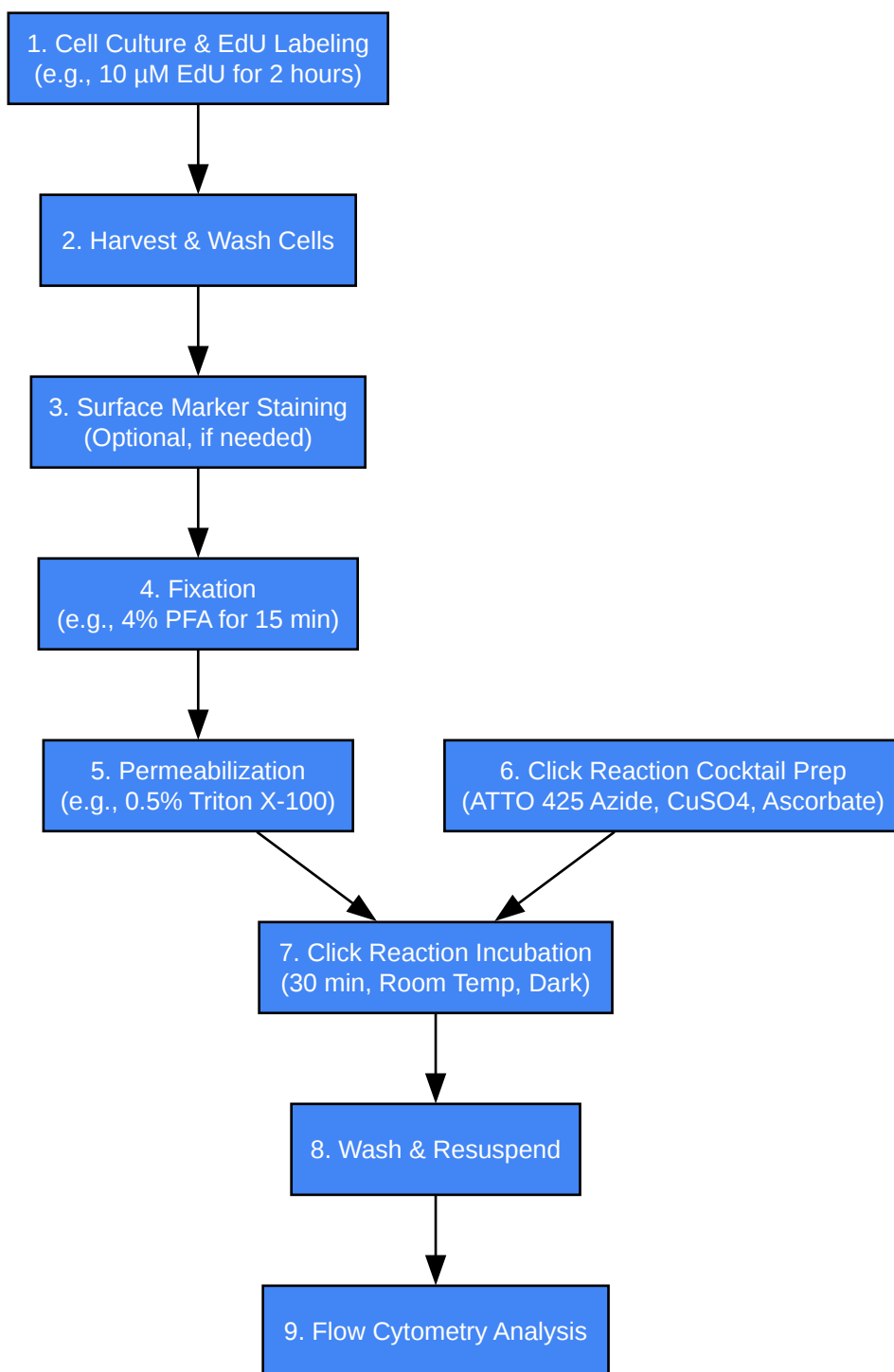
Marker	Fluorochrome	Laser	Emission Filter	Purpose
Proliferation	ATTO 425	Violet (405 nm)	485/20 BP	Detects EdU incorporation
Viability	Zombie NIR™	Red (640 nm)	780/60 BP	Excludes dead cells
Surface Marker 1	PE	Blue (488 nm)	575/25 BP	Identifies cell population 1
Surface Marker 2	APC	Red (640 nm)	660/20 BP	Identifies cell population 2

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and ATTO 425 Azide

This protocol details the detection of DNA synthesis by incorporating the alkyne-modified nucleoside EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA, followed by detection with **ATTO 425 azide**.

Workflow Overview



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Caption: Experimental workflow for the EdU cell proliferation assay using click chemistry.

Materials:

- Cells of interest
- Complete cell culture medium
- EdU solution (e.g., 10 mM in DMSO)
- **ATTO 425 azide** (e.g., 1 mM in DMSO)
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
- Click Reaction Buffer (e.g., PBS)
- Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in H₂O)
- Sodium Ascorbate solution (e.g., 1 M in H₂O, freshly prepared)
- Flow cytometry tubes
- Phosphate-Buffered Saline (PBS)

Procedure:

- EdU Labeling:
 - Culture cells to the desired density.
 - Add EdU to the culture medium to a final concentration of 10 µM.
 - Incubate for a period appropriate for your cell type (e.g., 2 hours) to allow for incorporation into newly synthesized DNA.
- Cell Harvesting and Staining:
 - Harvest cells using standard procedures (e.g., trypsinization for adherent cells).
 - Wash the cells once with 1 mL of PBS containing 1% BSA. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

- (Optional) If staining for surface markers, perform this step now according to the antibody manufacturer's protocol.
- Fixation and Permeabilization:
 - Resuspend the cell pellet in 100 μ L of Fixation Buffer.
 - Incubate for 15 minutes at room temperature, protected from light.
 - Wash once with 1 mL of PBS + 1% BSA.
 - Resuspend the cell pellet in 100 μ L of Permeabilization Buffer.
 - Incubate for 15 minutes at room temperature.
- Click Reaction:
 - Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:
 - 85 μ L Click Reaction Buffer (PBS)
 - 10 μ L CuSO₄ solution (final concentration: 10 mM)
 - 5 μ L **ATTO 425 azide** solution (final concentration: 5 μ M)
 - 10 μ L Sodium Ascorbate solution (final concentration: 100 mM)
 - Note: The catalyst (CuSO₄ and Ascorbate) must be added last.
 - Wash the permeabilized cells once with 1 mL of PBS.
 - Resuspend the cell pellet in 100 μ L of the prepared Click Reaction Cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.
- Final Washes and Acquisition:
 - Wash the cells twice with 1 mL of Permeabilization Buffer.

- Resuspend the cells in 300-500 µL of PBS for flow cytometry analysis.
- Analyze the samples on a flow cytometer using a 405 nm laser for excitation and a filter appropriate for ATTO 425 emission (e.g., 485/20 nm).

Troubleshooting and Considerations

- High Background: Ensure adequate washing steps after fixation, permeabilization, and the click reaction. Reduce the concentration of **ATTO 425 azide** if necessary.
- Weak Signal: Increase the EdU incubation time to allow for more incorporation. Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation which deactivates the catalyst.
- Cell Loss: Use low-speed centrifugation (e.g., 300-500 x g) and avoid vigorous vortexing.
- Multicolor Panels: ATTO 425 has a relatively narrow emission spectrum, but always run single-color controls to check for spectral overlap and calculate compensation if necessary.
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